methyl 3-methyl-2-butenyl ether methyl 3-methyl-2-butenyl ether
Brand Name: Vulcanchem
CAS No.: 22093-99-8
VCID: VC4093040
InChI: InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4H,5H2,1-3H3
SMILES: CC(=CCOC)C
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

methyl 3-methyl-2-butenyl ether

CAS No.: 22093-99-8

Cat. No.: VC4093040

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-methyl-2-butenyl ether - 22093-99-8

Specification

CAS No. 22093-99-8
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 1-methoxy-3-methylbut-2-ene
Standard InChI InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4H,5H2,1-3H3
Standard InChI Key MVQDNWRPFWUJRQ-UHFFFAOYSA-N
SMILES CC(=CCOC)C
Canonical SMILES CC(=CCOC)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 3-methyl-2-butenyl ether features a benzene ring substituted with a methyl group at the ortho position (C1\text{C}_1) and a 3-methyl-2-butenyloxy group at the adjacent (C2\text{C}_2) position. The 3-methyl-2-butenyloxy moiety consists of a four-carbon chain with a double bond between C2\text{C}_2 and C3\text{C}_3, terminated by a methyl branch at C3\text{C}_3. The IUPAC name, 1-methyl-2-(3-methylbut-2-enoxy)benzene, reflects this substitution pattern .

The compound’s stereoelectronic properties are defined by its SMILES notation (CC1=CC=CC=C1OCC=C(C)C\text{CC1=CC=CC=C1OCC=C(C)C}) and InChIKey (XZNQFWQFZLMSIY-UHFFFAOYSA-N\text{XZNQFWQFZLMSIY-UHFFFAOYSA-N}) , which encode its connectivity and stereochemistry. The planar aromatic ring and the conjugated double bond in the ether side chain contribute to its stability and reactivity.

Synonyms and Regulatory Identifiers

This compound is documented under multiple synonyms, including:

  • Benzene, 1-methyl-2-[(3-methyl-2-butenyl)oxy]-

  • 1-Methyl-2-((3-methylbut-2-en-1-yl)oxy)benzene

  • Ether, 3-methyl-2-butenyl o-tolyl .

Its CAS Registry Number (23446-47-1) and PubChem CID (572525) provide standardized identifiers for regulatory and database referencing .

Synthesis and Reaction Mechanisms

Williamson Ether Synthesis

Methyl 3-methyl-2-butenyl ether is synthesized via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2\text{S}_\text{N}2) reaction. This method involves the reaction of a sodium or potassium alkoxide with a primary or secondary alkyl halide . For this compound, the synthesis likely proceeds as follows:

  • Alkoxide Formation: Deprotonation of o-cresol (2-methylphenol) using a strong base (e.g., NaOH) generates the phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks 1-bromo-3-methyl-2-butene, displacing the bromide ion via an SN2\text{S}_\text{N}2 mechanism.

The reaction is optimal with primary alkyl halides, as tertiary halides favor elimination (E2\text{E2}) over substitution . The absence of steric hindrance at the reaction site ensures high yield, as confirmed by the compound’s commercial availability .

Competing Pathways and Byproducts

In cases where secondary or bulky alkyl halides are used, elimination reactions may dominate, producing alkenes instead of ethers. For example, 3-methyl-2-butenyl bromide could undergo dehydrohalogenation to form isoprene (2-methyl-1,3-butadiene) . Careful control of reaction conditions (e.g., temperature, base strength) is critical to minimizing such side reactions.

Physicochemical Properties

Physical Properties

  • Molecular Weight: 176.25 g/mol

  • Density: Analogous compounds, such as 1-ethoxy-3-methyl-2-butene, exhibit densities near 0.7983 g/cm³ at 20°C .

  • Boiling Point: While direct data for methyl 3-methyl-2-butenyl ether is unavailable, structurally similar ethers like 1-ethoxy-3-methyl-2-butene boil at 124.7–125°C .

  • LogP: Estimated at 3.03 , indicating moderate hydrophobicity and favorable membrane permeability.

Spectral and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C-O)\nu(\text{C-O}) at ~1250 cm⁻¹ and aromatic ν(C-H)\nu(\text{C-H}) stretches near 3050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons (6.8–7.2 ppm), methyl groups (1.2–1.5 ppm), and olefinic protons (5.0–5.5 ppm).

    • 13C^{13}\text{C} NMR: Aromatic carbons (110–150 ppm), ether oxygen-bearing carbon (70–80 ppm), and allylic methyl groups (20–25 ppm) .

Chemical Reactivity and Stability

Acid-Catalyzed Cleavage

Ethers are susceptible to cleavage by strong acids (e.g., HI, HBr). Methyl 3-methyl-2-butenyl ether reacts with concentrated hydrobromic acid to yield o-cresol and 3-methyl-2-butenyl bromide:

C12H16O+HBrC7H8O+C5H9Br\text{C}_{12}\text{H}_{16}\text{O} + \text{HBr} \rightarrow \text{C}_7\text{H}_8\text{O} + \text{C}_5\text{H}_9\text{Br}

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide .

Oxidative Degradation

Applications and Industrial Relevance

Solvent and Intermediate

Methyl 3-methyl-2-butenyl ether’s moderate polarity and volatility make it a candidate solvent for organic reactions. Its aromatic backbone also positions it as a precursor in synthesizing fragrances and pharmaceuticals, where substituted ethers are common motifs .

Comparison with Structural Analogs

1-Ethoxy-3-methyl-2-butene

This analog (CAS 22094-00-4) replaces the methyl group with an ethyl chain, increasing molecular weight to 114.19 g/mol. Its lower density (0.7983 g/cm³ vs. ~0.9 g/cm³ estimated for methyl 3-methyl-2-butenyl ether) reflects reduced molecular packing efficiency .

1-Methoxy-3-methyl-2-butene

With a simpler structure (C6H12O\text{C}_6\text{H}_{12}\text{O}), this compound (CAS 22093-99-8) lacks the aromatic ring, resulting in a lower boiling point (≈100°C) and higher volatility .

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